![molecular formula C23H26N4O2 B11276501 3-cyclohexyl-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)propanamide](/img/structure/B11276501.png)
3-cyclohexyl-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-CYCLOHEXYL-N-(3-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)PROPANAMIDE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyclohexyl group, a pyrido[2,3-d]pyrimidine core, and a phenylpropanamide moiety, which contribute to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXYL-N-(3-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)PROPANAMIDE typically involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core, the introduction of the cyclohexyl group, and the coupling with the phenylpropanamide moiety. One common synthetic route involves the condensation of 2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine with a suitable phenylpropanamide derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions and minimizing the production costs. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
3-CYCLOHEXYL-N-(3-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyrido[2,3-d]pyrimidine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of oxo derivatives with increased oxygen content.
Reduction: Formation of reduced derivatives with decreased oxygen content.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
3-CYCLOHEXYL-N-(3-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)PROPANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
作用機序
The mechanism of action of 3-CYCLOHEXYL-N-(3-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound.
類似化合物との比較
3-CYCLOHEXYL-N-(3-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)PROPANAMIDE can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities and chemical properties.
Phenylpropanamide derivatives: These compounds have a similar phenylpropanamide moiety but may differ in the nature of the substituents on the phenyl ring or the amide group.
Cyclohexyl derivatives: These compounds contain a cyclohexyl group but may have different core structures or functional groups.
The uniqueness of 3-CYCLOHEXYL-N-(3-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)PROPANAMIDE lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C23H26N4O2 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
3-cyclohexyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]propanamide |
InChI |
InChI=1S/C23H26N4O2/c1-16-25-22-20(11-6-14-24-22)23(29)27(16)19-10-5-9-18(15-19)26-21(28)13-12-17-7-3-2-4-8-17/h5-6,9-11,14-15,17H,2-4,7-8,12-13H2,1H3,(H,26,28) |
InChIキー |
QMONYNQYJNODOA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)CCC4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


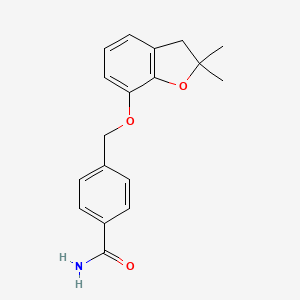
![N-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B11276429.png)
![2-methoxy-5-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B11276435.png)
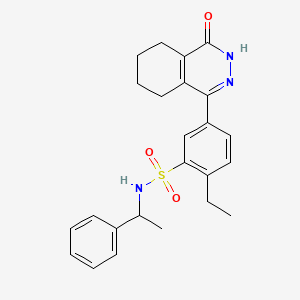
![4-chloro-N-(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B11276437.png)
![2-Methoxyethyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11276438.png)
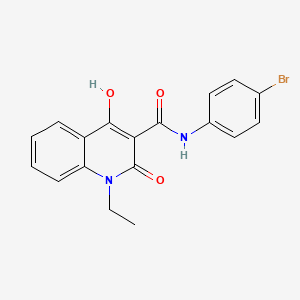
![3-methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B11276448.png)
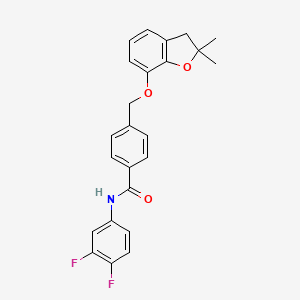
![2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11276465.png)
![5-(4-ethoxyphenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B11276476.png)
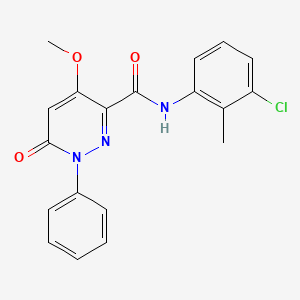
![methyl [6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate](/img/structure/B11276488.png)
![Ethyl 7-(2,5-dimethoxyphenyl)-5-(trifluoromethyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11276497.png)
